
1,4a,10,11,12a-Pentahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4a,10,11,12a-Pentahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide is a complex organic compound with significant biological and chemical properties. It belongs to the tetracene family and is known for its multiple hydroxyl groups and methoxy substituent, which contribute to its unique chemical behavior .
Preparation Methods
The synthesis of 1,4a,10,11,12a-Pentahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide involves several steps, typically starting from simpler aromatic compounds. The synthetic route often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the aromatic ring.
Methoxylation: Addition of a methoxy group.
Oxidation and Reduction: To achieve the desired oxidation states of the carbon atoms.
Amidation: Formation of the carboxamide group.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1,4a,10,11,12a-Pentahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis .
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4a,10,11,12a-Pentahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide involves its interaction with biological molecules. It can bind to DNA and proteins, affecting their function. The multiple hydroxyl groups allow for hydrogen bonding, while the methoxy and carboxamide groups contribute to its overall reactivity and specificity .
Comparison with Similar Compounds
Similar compounds include other tetracene derivatives with varying substituents. For example:
Tetracycline: A well-known antibiotic with similar structural features but different substituents.
Doxorubicin: An anticancer drug with a similar tetracene core but different functional groups.
1,4a,10,11,12a-Pentahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide is unique due to its specific combination of hydroxyl, methoxy, and carboxamide groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H17NO9 |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
1,4a,10,11,12a-pentahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide |
InChI |
InChI=1S/C20H17NO9/c1-30-9-3-7-2-8-5-19(28)6-11(23)14(18(21)27)17(26)20(19,29)16(25)13(8)15(24)12(7)10(22)4-9/h2-4,22,24,26,28-29H,5-6H2,1H3,(H2,21,27) |
InChI Key |
HWLAJZAXDIBLQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C3CC4(CC(=O)C(=C(C4(C(=O)C3=C2O)O)O)C(=O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12093924.png)
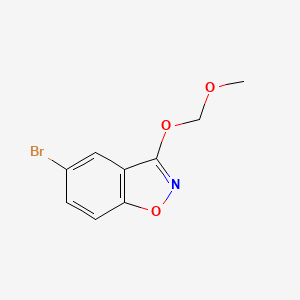

![tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12093939.png)


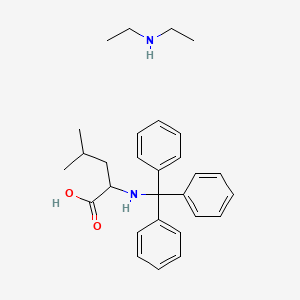
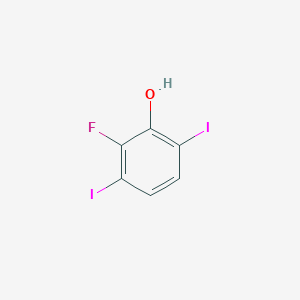

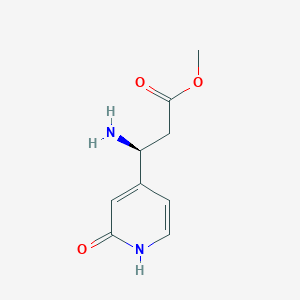
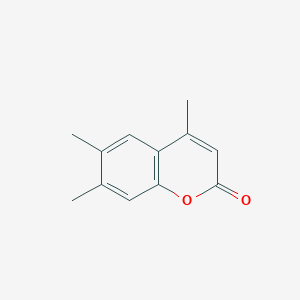
![2-[[(E)-2-[2-[[2-[3-amino-2-[2-[[2-amino-3-hydroxy-2-(hydroxymethyl)propanoyl]amino]propanoylamino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]propanoylamino]-3-methylpent-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B12094002.png)
